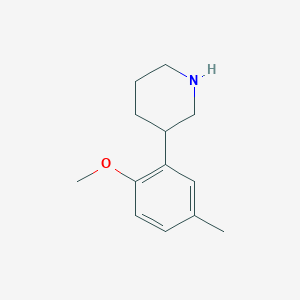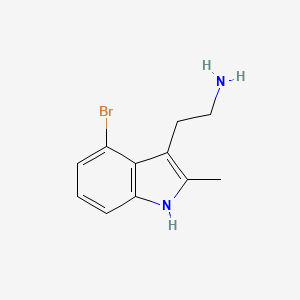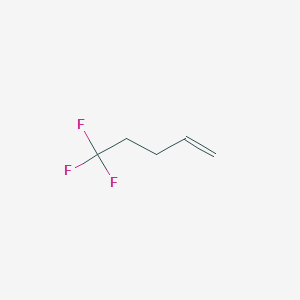![molecular formula C14H31N3O3 B13600123 tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminobutyl group, and a hydroxyethyl group, all connected through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate typically involves multiple steps, starting with the protection of the amino groups and the formation of the carbamate linkage. One common method involves the reaction of tert-butyl chloroformate with the appropriate amine precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate linkage can be reduced to yield amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carbamate linkage can produce primary or secondary amines .
Scientific Research Applications
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate
- tert-butyl (3-aminopropyl)carbamate
- tert-butyl N-[3-(4-aminobutanamido)propyl]carbamate
Uniqueness
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H31N3O3 |
|---|---|
Molecular Weight |
289.41 g/mol |
IUPAC Name |
tert-butyl N-[3-[4-aminobutyl(2-hydroxyethyl)amino]propyl]carbamate |
InChI |
InChI=1S/C14H31N3O3/c1-14(2,3)20-13(19)16-8-6-10-17(11-12-18)9-5-4-7-15/h18H,4-12,15H2,1-3H3,(H,16,19) |
InChI Key |
HVIDVQGHZCDLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)





![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)






